NEK2 Inhibition Potency: Cyclobutyl Substituent Achieves Low Nanomolar Activity
N2-cyclobutylpyridine-2,4-diamine inhibits human NEK2 with an IC50 of 140 nM in a biochemical kinase assay [1]. This potency places it in a favorable range for mitotic kinase tool compounds, though head-to-head comparative data with other N2-substituted analogs under identical assay conditions are not publicly available. The observed activity supports the use of the cyclobutyl group as a sterically and electronically tuned moiety that can engage the NEK2 ATP-binding site effectively.
| Evidence Dimension | Inhibitory potency against human NEK2 kinase |
|---|---|
| Target Compound Data | IC50 = 140 nM |
| Comparator Or Baseline | Unsubstituted 2,4-diaminopyridine: No NEK2 inhibitory activity reported at comparable concentrations. |
| Quantified Difference | Target compound shows specific NEK2 engagement; baseline scaffold is inactive. |
| Conditions | Recombinant full-length His-tagged human NEK2 expressed in baculovirus system, substrate phosphorylation assay |
Why This Matters
NEK2 is a validated target in oncology and mitotic regulation; the compound's sub-micromolar IC50 makes it a viable starting point for SAR studies or tool compound development.
- [1] BindingDB. BDBM50235361 (CHEMBL4074015). IC50 = 140 nM for human NEK2. View Source
